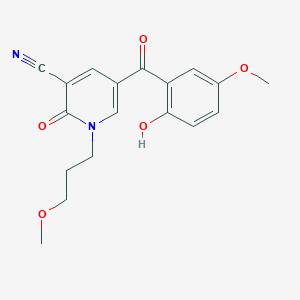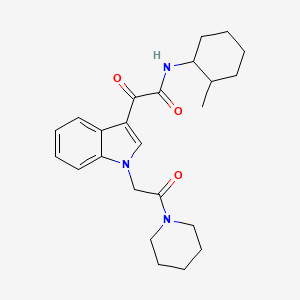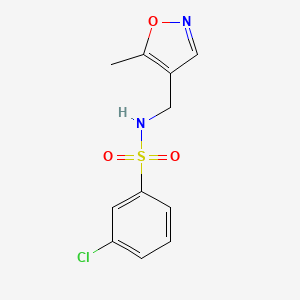![molecular formula C11H16N6O2S B2818671 2-[1-[2-(Dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine CAS No. 2034505-36-5](/img/structure/B2818671.png)
2-[1-[2-(Dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazine is a basic scaffold in medicinal chemistry and is present in compounds that exhibit a wide range of biological activities . Pyrazole is another important class of nitrogen-containing heterocycles . Compounds containing these scaffolds have shown various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrazine and pyrazole derivatives involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, Voievudskyi and coworkers synthesized a pyrazine derivative by reacting the related N-alkylpyrrole with hydrazine hydrate .Molecular Structure Analysis
Pyrrolopyrazine, a biologically active scaffold, contains pyrrole and pyrazine rings . It’s classified into three chemical categories with two or three nitrogen atoms .Chemical Reactions Analysis
The reactions of pyrazine and pyrazole derivatives are diverse. For example, an iron-catalyzed route allows the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols .Physical And Chemical Properties Analysis
Imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .科学的研究の応用
Antibacterial Applications
One significant application of compounds related to 2-[1-[2-(Dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine is in the field of antibacterial research. Studies have shown that heterocyclic compounds containing a sulfonamido moiety, similar to this compound, demonstrate potential as antibacterial agents. For instance, Azab et al. (2013) synthesized new heterocyclic compounds that exhibited high antibacterial activity, indicating the potential of such compounds in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Antifungal Activity
Compounds within the same family as this compound have been studied for their antifungal properties. Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, demonstrating antimicrobial activity against various organisms, including a yeast-like fungus. This suggests that similar compounds could be valuable in antifungal research and development (Hassan, 2013).
Anticancer Activity
The potential anticancer activity of related compounds has also been explored. Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives, showing significant antitumor activity on the MCF-7 human breast adenocarcinoma cell line. This indicates the possibility of related compounds, like this compound, being utilized in cancer research (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Synthesis and Characterization
The synthesis and characterization of related compounds are crucial in scientific research. Research by Naveen et al. (2021) details the synthesis of a novel pyrazole derivative, providing insights into structural analysis and potential applications in different fields of research (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).
特性
IUPAC Name |
2-[1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-16(2)20(18,19)14-6-8-17-7-3-10(15-17)11-9-12-4-5-13-11/h3-5,7,9,14H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZBLLDVHOYMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C=CC(=N1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide](/img/structure/B2818588.png)
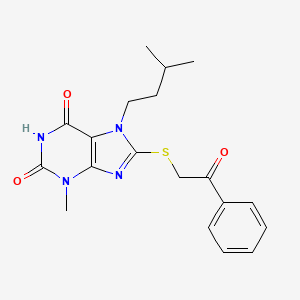
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide](/img/structure/B2818591.png)
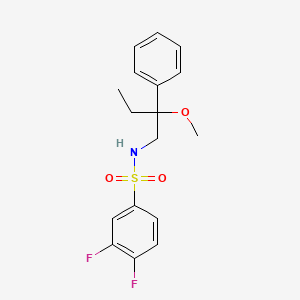
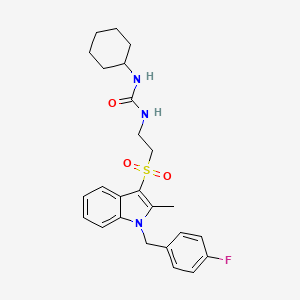
![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2818600.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide](/img/structure/B2818602.png)

